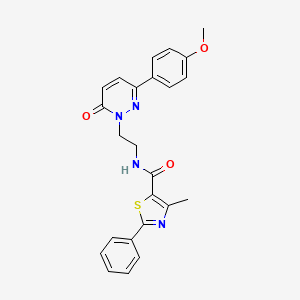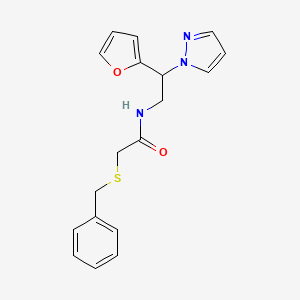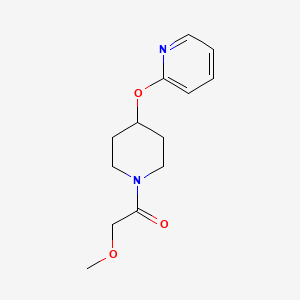
3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its stereochemistry, functional groups, and any other relevant structural features.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Antidopaminergic Properties
Research into benzamide derivatives, including compounds structurally related to 3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, has identified their potential as antipsychotic agents. Studies have focused on the synthesis and antidopaminergic properties of these compounds, evaluating their affinity for dopamine receptors and their effects on behavioral responses in animal models. The aim is to discover compounds with high potency and selectivity for dopamine D-2 receptors, which could lead to the development of new antipsychotic medications with reduced side effects (Högberg et al., 1990).
Chemical Synthesis Techniques
The chemical synthesis of highly functionalized benzofuran-2-carboxamides, which are structurally related to the compound of interest, has been advanced through methodologies like the Ugi four-component reaction and microwave-assisted Rap–Stoermer reaction. These techniques provide a diversified approach to synthesizing benzofuran-2-carboxamides, offering a pathway to generate a wide array of compounds for further pharmacological evaluation (Han et al., 2014).
GPR35 Agonist Development
Compounds akin to 3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide have been explored as potent and selective agonists for the G protein-coupled receptor GPR35. This research involves the synthesis of tritium-labeled compounds for receptor binding studies, contributing to our understanding of GPR35's role in physiology and its potential as a therapeutic target (Thimm et al., 2013).
Exploration of Antimicrobial and Anti-inflammatory Properties
The synthesis of novel compounds derived from benzofuran and related structures has been aimed at identifying new anti-inflammatory and analgesic agents. These studies assess the cyclooxygenase inhibition properties and evaluate the analgesic and anti-inflammatory activities of synthesized compounds, contributing to the discovery of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Screening
Synthetic efforts have also extended to the development of benzofuran aryl ureas and carbamates, with a focus on their antimicrobial potential. Through the synthesis and characterization of these compounds, research seeks to uncover new antimicrobial agents that could be effective against a range of bacterial and fungal pathogens (Kumari et al., 2019).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into its properties or mechanism of action.
properties
IUPAC Name |
3-[(4-bromobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O4/c1-2-30-18-13-11-17(12-14-18)26-24(29)22-21(19-5-3-4-6-20(19)31-22)27-23(28)15-7-9-16(25)10-8-15/h3-14H,2H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRIVBAFNRLNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2545790.png)
![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)


![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)
![Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2545800.png)

amino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2545804.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-methyloxime](/img/structure/B2545807.png)


![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)